2-(2,2-dimethylcyclohexylidene)acetic acid
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Overview
Description
2-(2,2-Dimethylcyclohexylidene)acetic acid is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexylidene ring substituted with two methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylcyclohexylidene)acetic acid typically involves the following steps:
Formation of the Cyclohexylidene Ring: The starting material, 2,2-dimethylcyclohexanone, undergoes a condensation reaction with ethyl acetate in the presence of a base such as sodium ethoxide. This results in the formation of the cyclohexylidene ring.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethylcyclohexylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
2-(2,2-Dimethylcyclohexylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclohexylidene)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,2-Dimethylcyclohexylidene)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
2-(2,2-Dimethylcyclohexylidene)butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: 2-(2,2-Dimethylcyclohexylidene)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its acetic acid moiety allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclohexylidene)acetic acid |
InChI |
InChI=1S/C10H16O2/c1-10(2)6-4-3-5-8(10)7-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
FMJBVPOPDWEZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=CC(=O)O)C |
Origin of Product |
United States |
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